Cas no 1805265-76-2 (2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde)

2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde
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- インチ: 1S/C8H6F2INO/c1-4-5(3-13)6(11)2-12-7(4)8(9)10/h2-3,8H,1H3
- InChIKey: WOJVAYUFDQXMSF-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(F)F)C(C)=C1C=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30
2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029024872-250mg |
2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde |
1805265-76-2 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029024872-1g |
2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde |
1805265-76-2 | 95% | 1g |
$2,837.10 | 2022-04-01 | |
Alichem | A029024872-500mg |
2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde |
1805265-76-2 | 95% | 500mg |
$1,634.45 | 2022-04-01 |
2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde 関連文献
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1. Book reviews
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehydeに関する追加情報
Comprehensive Overview of 2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde (CAS No. 1805265-76-2)
2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde (CAS No. 1805265-76-2) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound belongs to the pyridine family, characterized by its unique structural features, including a difluoromethyl group, an iodo substituent, and an aldehyde functional group. These attributes make it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery and material science.
The growing interest in 2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde can be attributed to its versatility in chemical transformations. Researchers are increasingly exploring its potential as a building block for fluorinated compounds, which are widely used in the development of bioactive molecules. Fluorination is a key strategy in modern medicinal chemistry, as it often enhances the metabolic stability and bioavailability of pharmaceutical agents. This compound's iodo substituent also offers opportunities for further functionalization via cross-coupling reactions, a topic frequently searched in academic and industrial circles.
In recent years, the demand for pyridine derivatives has surged due to their applications in crop protection and drug design. The difluoromethyl group in this compound is particularly noteworthy, as it mimics the electronic and steric properties of a hydroxyl group while offering improved resistance to enzymatic degradation. This feature aligns with current trends in sustainable chemistry and green synthesis, topics that dominate discussions in scientific communities and search engine queries.
Another area where 2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde shows promise is in the development of heterocyclic scaffolds. Heterocycles are fundamental to many FDA-approved drugs, and this compound's structure provides a platform for creating novel small-molecule inhibitors. Its aldehyde functionality is particularly valuable for condensation reactions, enabling the formation of imines or hydrazones, which are pivotal in combinatorial chemistry and high-throughput screening.
The synthesis and applications of 2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde are also relevant to the broader context of organofluorine chemistry. Fluorinated compounds are increasingly sought after in materials science, particularly for their role in liquid crystals and organic electronics. This compound's unique combination of fluorine and iodine atoms makes it a candidate for advanced material applications, a topic frequently explored in patent literature and research papers.
From an analytical perspective, the characterization of 2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming its purity and structural integrity, which are critical for its use in high-value applications. The compound's stability under various conditions is another area of interest, as it impacts its handling and storage requirements.
In conclusion, 2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde (CAS No. 1805265-76-2) represents a compelling example of how functionalized pyridines can drive innovation across multiple scientific disciplines. Its relevance to drug discovery, agrochemicals, and material science ensures that it remains a focal point for researchers and industry professionals alike. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in the development of next-generation chemical solutions.
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